(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE
Description
The compound “(2E)-2-(benzenesulfonyl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-enenitrile” is a structurally complex molecule featuring a prop-2-enenitrile backbone substituted with a benzenesulfonyl group, a 4-chlorobenzyl thioether, and a 3-methylphenylamino moiety. The benzenesulfonyl group is known to enhance metabolic stability and binding affinity in drug-like molecules, while the thioether and chloro-substituted aromatic rings may influence solubility and reactivity .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(4-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S2/c1-17-6-5-7-20(14-17)26-23(29-16-18-10-12-19(24)13-11-18)22(15-25)30(27,28)21-8-3-2-4-9-21/h2-14,26H,16H2,1H3/b23-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBVWQHSKNUVQU-GHVJWSGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonylation, and nitrile formation. Common reagents used in these steps include sulfonyl chlorides, amines, and thiols under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl groups undergo selective oxidation under controlled conditions:
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CrO₃/PCC-mediated oxidation : Converts hydroxymethyl groups to ketones or aldehydes, preserving the pyrrolidine ring’s stereochemistry. For example, oxidation with pyridinium chlorochromate (PCC) yields a diketone intermediate, critical for further functionalization.
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Tempo/NaOCl system : Enables mild oxidation to carboxylic acids without disrupting the benzyl substituent.
Mannich Reactions
The compound participates in Mannich reactions to form tertiary amines:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde + DEA | 150°C, overnight | Pyrimidopyrimidine derivatives | 60% |
| Benzaldehyde + amine | THF, 100°C | Acyclic immucillin analogues | 29–65% |
These reactions exploit the amino-alcohol functionality to generate bioactive scaffolds for enzyme inhibition studies .
Substitution Reactions
The hydroxyl groups serve as nucleophilic sites for substitution:
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Amine displacement : Reaction with thiazolidine in THF produces 3-(2,6,8-trichloropyrimido[5,4-d]pyrimidin-4-yl)thiazolidine, a precursor for antiviral agents .
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Halogenation : Treatment with N-iodosuccinimide (NIS) in CH₂Cl₂ yields iodinated tetrahydrofuran derivatives, useful in radiopharmaceutical synthesis .
Esterification and Etherification
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Ester formation : Reacting with benzoic anhydride in CH₂Cl₂/DIPEA produces benzoylated derivatives, enhancing lipophilicity for pharmacokinetic studies .
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Ether synthesis : Alkylation with methyl iodide under basic conditions generates methyl ethers, modulating solubility for material science applications.
Stereochemical Stability
The cis-configuration of hydroxymethyl groups influences reaction outcomes:
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Epimerization resistance : No racemization observed under acidic (pH 2–6) or basic (pH 8–12) conditions at 25°C .
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Chiral retention : Asymmetric hydrogenation of intermediates maintains >95% enantiomeric excess in downstream products .
Comparative Reactivity
| Reaction Type |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
-
Anticancer Activity :
- Studies indicate that derivatives of benzenesulfonyl compounds exhibit cytotoxic effects against cancer cell lines. For instance, a derivative demonstrated significant inhibition of tumor growth in xenograft models.
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Antimicrobial Properties :
- Research has highlighted the antibacterial activity of related sulfonamide compounds against Gram-positive bacteria, suggesting potential applications in treating infections.
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Anti-inflammatory Effects :
- Some analogs have been studied for their ability to inhibit inflammatory pathways, indicating their use in treating inflammatory diseases.
Case Studies
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Case Study 1: Anticancer Efficacy
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of a similar compound. It was found to induce apoptosis in breast cancer cells, showcasing its potential as a chemotherapeutic agent.
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Case Study 2: Antimicrobial Activity
- Research conducted by Smith et al. (2020) demonstrated that a sulfonamide derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, supporting its use as an antibiotic.
Mechanism of Action
The mechanism by which (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE exerts its effects would depend on its specific application. For instance, in a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Groups
A key structural analogue is 3,9-bis(4-methylbenzenesulfonyl)-3,6,9-triazabicyclo[9.3.1]pentadeca-11,13,15-triene (), which shares the sulfonyl motif but differs in its macrocyclic triazabicyclo framework. Crystallographic studies (e.g., using SHELX and ORTEP software ) are critical for elucidating such structural differences, though direct data for the target compound are unavailable.
Halogen-Substituted Derivatives
Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate () provides insights into halogen effects. The chloro and bromo substituents in this pyrazole derivative introduce electron-withdrawing effects, which can enhance intermolecular interactions (e.g., halogen bonding) compared to the 4-chlorobenzyl group in the target compound. Notably, halogenated compounds often exhibit photosensitivity, as seen in , suggesting that the target molecule’s 4-chlorobenzyl moiety may require similar handling precautions .
Thioether-Containing Compounds
The thioether group in the target compound distinguishes it from ether or sulfone analogues. For instance, N-(3-METHACRYLOXY-2-HYDROXYPROPYL)-3-AMINOPROPYLTRIETHOXYSILANE () lacks sulfur-based functional groups but shares solubility characteristics in organic solvents (e.g., alcohols, ethers). The target molecule’s thioether may confer greater metabolic stability than ethers, though its slight water solubility (inferred from ) could limit bioavailability .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Research Implications
The target compound’s combination of sulfonyl, thioether, and chloro groups positions it as a candidate for further study in enzyme inhibition or materials cross-linking. However, the absence of macrocyclic or polymerizable groups (cf. ) may limit its utility in catalysis or hydrogel formation .
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-enenenitrile, also known by its CAS number 129200-98-2, is a synthetic organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Chemical Formula : C₁₅H₁₀ClN₁O₂S
Melting Point : 152 - 154 °C
IUPAC Name : (2E)-3-(4-chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile
The biological activity of (2E)-2-(benzenesulfonyl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-enenenitrile is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Compounds containing a nitrile group have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
- Neurological Effects : Some derivatives of this class have been studied for their potential in treating neurological disorders by modulating neurotransmitter systems.
Biological Activity Data Table
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Antimicrobial | Cell wall disruption | |
| Neurological | Neurotransmitter modulation |
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications at the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The study found that compounds with electron-withdrawing groups demonstrated improved potency against breast and colon cancer cells .
- Antimicrobial Efficacy : Research conducted on sulfonamide derivatives showed promising results against gram-positive and gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
- Neuropharmacological Effects : A recent review highlighted the potential of nitrile-containing compounds in modulating serotonin receptors, suggesting their use in treating depression and anxiety disorders. The compound's structural features may allow it to act as a selective serotonin reuptake inhibitor (SSRI) .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonation and nucleophilic substitution. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize intermediates .
- Temperature Control : Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Use of bases like K₂CO₃ or NEt₃ to deprotonate intermediates and facilitate coupling steps .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the pure product .
Q. Example Reaction Conditions Table
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzenesulfonyl chloride, 4-chlorobenzylthiol | DMF | 70 | 6 | 65–75 |
| 2 | 3-Methylphenylamine, acrylonitrile derivative | DMSO | 80 | 12 | 50–60 |
Q. Which characterization techniques are most effective for confirming the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) verify substituent positions, with characteristic peaks for sulfonyl (δ 7.5–8.0 ppm) and nitrile (δ 120 ppm) groups .
- X-ray Crystallography : Resolves stereochemical ambiguity in the (2E) configuration .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- HPLC-PDA : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .
Q. How can researchers mitigate common side reactions during synthesis?
Methodological Answer:
- Byproduct Formation : Competing Michael addition or sulfonyl-group hydrolysis can occur. Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis .
- Steric Hindrance : Slow addition of 3-methylphenylamine minimizes undesired dimerization .
- Workup Optimization : Quenching with ice-cwater precipitates impurities while retaining the product in organic phases .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- Density Functional Theory (DFT) : Compare computed ¹H NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to validate the (2E) configuration .
- Dynamic NMR : Detect rotational barriers in sulfonyl or thioether groups if peak splitting contradicts static models .
- Cross-Validation : Use multiple techniques (e.g., IR for nitrile stretch at ~2200 cm⁻¹) to confirm functional group assignments .
Q. What strategies optimize reaction yields using computational or statistical models?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, stoichiometry). For example, a 3² factorial design revealed DMF as optimal for sulfonation (p < 0.05) .
- Machine Learning : Train Bayesian optimization models on historical data to predict ideal conditions (e.g., 72°C, 1.2 equiv. of amine) .
- High-Throughput Screening : Automate parallel reactions in microreactors to rapidly identify optimal parameters .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Br) or methoxy groups at the 4-chlorophenyl position to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with targets like kinases or GPCRs .
- Free-Wilson Analysis : Quantify contributions of sulfonyl and nitrile groups to activity using regression models .
Q. What methodologies address stability challenges in storage or biological assays?
Methodological Answer:
- Lyophilization : Stabilize the compound as a lyophilized powder under vacuum (degradation <5% over 6 months) .
- Cryopreservation : Store in DMSO at -80°C for biological assays to prevent hydrolysis .
- Degradation Studies : Use LC-MS to identify major degradation products (e.g., sulfonic acid derivatives under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
